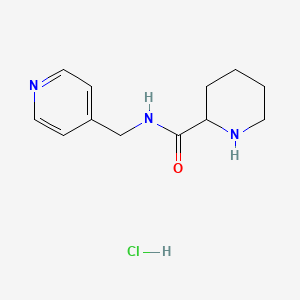

N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride

Description

N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride is a piperidine-derived carboxamide compound with a pyridin-4-ylmethyl substituent. These methods likely apply to the target compound, with modifications to incorporate the pyridin-4-ylmethyl group. The hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical intermediates .

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10;/h4-5,7-8,11,14H,1-3,6,9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLIVEMABQAYQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246172-41-7 | |

| Record name | 2-Piperidinecarboxamide, N-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride typically involves the reaction of 4-pyridinylmethylamine with 2-piperidinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridine derivatives .

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride is in cancer therapy. The compound has been studied for its ability to modulate the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune evasion by cancer cells. By inhibiting this interaction, the compound can potentially enhance the immune response against tumors, making it a candidate for immunotherapy treatments .

Androgen Receptor Modulation

Research indicates that this compound may also be involved in androgen receptor degradation pathways. This suggests potential applications in treating hormone-dependent cancers, such as prostate cancer, where androgen receptor signaling is a critical factor .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure features a piperidine-2-carboxamide core with a pyridin-4-ylmethyl group. Key structural analogs include:

Key Structural Differences :

- Substituent Position : The target compound’s pyridin-4-ylmethyl group contrasts with dichlorophenyl () or pyridin-2-yl () substituents in analogs.

- Piperidine Ring Position : Piperidine-2-carboxamide (target) vs. piperidine-4-carboxamide ().

- Salt Form: Monohydrochloride (target) vs. dihydrochloride (), impacting solubility and crystallinity .

Physicochemical and Pharmacological Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, levobupivacaine hydrochloride (a related piperidine carboxamide) achieves >99% purity with enhanced solubility for pharmaceutical use .

- Stability : Pyridine-containing derivatives (e.g., ) show stability under controlled conditions, while dichlorophenyl analogs () may exhibit higher lipophilicity.

Biological Activity

N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, compounds with similar piperidine structures have been shown to inhibit key enzymes involved in lipid metabolism, which may relate to the action of this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Research has shown that modifications in the piperidine ring and the pyridinylmethyl substituent can significantly influence the compound's potency and selectivity against various biological targets.

Table 1: SAR Analysis of Related Compounds

| Compound Name | Substituent | IC50 (μM) | Biological Target |

|---|---|---|---|

| Compound 1 | 4-Pyridyl | 7.14 | NAPE-PLD |

| Compound 2 | 3-Pyridyl | 1.6 | p300-HAT |

| Compound 3 | 4-Methyl | 8.6 | PKB |

| Compound 4 | 4-Trifluoromethyl | 0.442 | EGFR-L858R/T790M/C797S |

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For example, it has been reported as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids . This inhibition can lead to modulation of emotional behavior in animal models, suggesting potential applications in treating mood disorders.

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable oral bioavailability and metabolic stability. For instance, one study reported an oral bioavailability of approximately 31.8% for a similar piperidine derivative . This suggests that this compound may also possess favorable pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)piperidine-2-carboxamide hydrochloride, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, coupling pyridin-4-ylmethylamine with activated piperidine-2-carboxylic acid derivatives (e.g., using EDCI/HOBt as coupling agents). Post-synthesis, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended. Validate purity using HPLC (≥98% purity threshold) and characterize via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement is performed using SHELXL (for small-molecule crystallography) with Olex2 or WinGX interfaces. Structural validation includes R-factor analysis and checking for disorder using the Cambridge Structural Database (CSD) for comparison .

Q. What analytical techniques are critical for impurity profiling in this compound?

- Methodology : Impurities (e.g., unreacted intermediates or byproducts) are identified using LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Quantify impurities against reference standards (e.g., EP/BP impurities) . Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products.

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution) affect the compound’s pharmacological activity?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing pyridin-4-yl with pyridin-3-yl or altering piperidine substituents). Assess binding affinity via receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. Computational docking (AutoDock Vina, Schrödinger Suite) predicts interactions with target proteins (e.g., kinases or GPCRs). Compare results with analogs like N-(3-Aminobenzyl)-nicotinamide derivatives .

Q. How can contradictory data between computational models and experimental crystallography be resolved?

- Methodology : Reconcile discrepancies by re-evaluating force field parameters in molecular dynamics (MD) simulations (e.g., AMBER or CHARMM). Validate computational models against experimental data (SC-XRD or NMR NOE correlations). Use the Crystallography Open Database (COD) to cross-reference bond lengths/angles . Adjust protonation states (e.g., piperidine nitrogen) in silico to match crystallographic electron density maps.

Q. What strategies mitigate batch-to-batch variability in biological assay results for this compound?

- Methodology : Standardize synthesis protocols (e.g., strict temperature/pH control during amide coupling). Implement quality-by-design (QbD) principles for critical process parameters. Use orthogonal analytical methods (e.g., DSC for polymorph screening, Karl Fischer titration for moisture content). Pre-screen batches in high-throughput assays (e.g., SPR or fluorescence polarization) to confirm consistency .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.